molecular formula C7H5NO2S B7946336 2-sulfanyl-1,3-benzoxazol-4-ol

2-sulfanyl-1,3-benzoxazol-4-ol

Cat. No.: B7946336
M. Wt: 167.19 g/mol
InChI Key: VNDCJUYCWFLPPM-UHFFFAOYSA-N
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Description

2-sulfanyl-1,3-benzoxazol-4-ol: . This compound is characterized by a bromine atom attached to a benzodioxane ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromo-1,4-benzodioxane can be synthesized from 1,4-benzodioxane via bromination with bromine in acetic acid . This reaction typically involves the addition of bromine to the benzodioxane ring, resulting in the substitution of a hydrogen atom with a bromine atom.

Industrial Production Methods: While specific industrial production methods for 6-Bromo-1,4-benzodioxane are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1,4-benzodioxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine in acetic acid.

    Alkoxycarbonylation: Sodium tert-butoxide and carbon monoxide.

Major Products:

Scientific Research Applications

6-Bromo-1,4-benzodioxane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-1,4-benzodioxane primarily involves its reactivity as an aryl halide. The bromine atom attached to the benzodioxane ring makes it susceptible to nucleophilic substitution reactions, allowing it to form various derivatives. These derivatives can interact with different molecular targets and pathways, depending on their specific functional groups and structures.

Comparison with Similar Compounds

  • 3,4-Ethylenedioxybromobenzene
  • 4-Bromo-1,2-ethylenedioxybenzene
  • 6-Bromo-2,3-dihydro-1,4-benzodioxine

Comparison: 6-Bromo-1,4-benzodioxane is unique due to its specific substitution pattern on the benzodioxane ring. This unique structure allows it to participate in specific chemical reactions that may not be feasible with other similar compounds. For instance, its ability to undergo alkoxycarbonylation reactions to form carboxylic acid esters is a distinctive feature .

Properties

IUPAC Name

2-sulfanyl-1,3-benzoxazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-4-2-1-3-5-6(4)8-7(11)10-5/h1-3,9H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDCJUYCWFLPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C(=C1)OC(=N2)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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